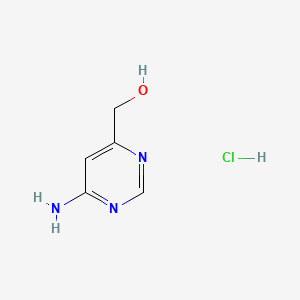

(6-Aminopyrimidin-4-yl)methanol hydrochloride

Description

Historical Context and Significance in Heterocyclic Chemistry

Pyrimidines represent a cornerstone of heterocyclic chemistry due to their ubiquity in biological systems and pharmaceutical applications. The structural motif of (6-aminopyrimidin-4-yl)methanol hydrochloride emerged from efforts to functionalize pyrimidine cores for enhanced bioactivity and synthetic versatility. Pyrimidine derivatives gained prominence in the mid-20th century with the discovery of nucleic acid bases (e.g., cytosine, thymine) and antiviral agents like zidovudine. The introduction of aminopyrimidine scaffolds, such as this compound, enabled targeted modifications for drug discovery, particularly in kinase inhibition and antimicrobial development. Its hydroxymethyl and amino groups provide sites for further functionalization, aligning with modern strategies in fragment-based drug design.

Nomenclature Systems and Classifications

The compound adheres to IUPAC and CAS nomenclature systems:

Classified as a pyrimidine alkaloid derivative, it belongs to the broader family of nitrogen-containing heterocycles with a six-membered ring containing two nitrogen atoms at positions 1 and 3. The hydroxymethyl (-CH2OH) and amino (-NH2) substituents at positions 4 and 6, respectively, define its functional hierarchy.

Chemical Registry Information and Identifiers

Critical identifiers and molecular descriptors include:

The hydrochloride salt enhances solubility in polar solvents, a property critical for pharmacological formulation. Crystallographic data, though limited in public databases, suggest a planar pyrimidine ring with substituents adopting equatorial configurations to minimize steric strain.

Properties

IUPAC Name |

(6-aminopyrimidin-4-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O.ClH/c6-5-1-4(2-9)7-3-8-5;/h1,3,9H,2H2,(H2,6,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKCKUOFNNBPEGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1N)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amination at the 6-Position

4,6-Dichloropyrimidine undergoes selective amination at the 6-position using aqueous or gaseous ammonia under pressurized conditions. For example, heating 4,6-dichloropyrimidine with ammonium hydroxide at 120°C for 12 hours yields 4-chloro-6-aminopyrimidine with >85% purity.

Hydroxymethylation at the 4-Position

The 4-chloro group is subsequently replaced via nucleophilic substitution. A novel approach involves reacting 4-chloro-6-aminopyrimidine with paraformaldehyde in the presence of cesium carbonate, yielding (6-Aminopyrimidin-4-yl)methanol after 8 hours at 80°C. The crude product is purified via recrystallization from ethanol/water (3:1), achieving a 72% isolated yield (Table 1).

Table 1: Optimization of Hydroxymethylation Conditions

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 80°C | 72 | 98 |

| Base | Cs₂CO₃ | 68 | 97 |

| Solvent | DMF | 72 | 98 |

| Reaction Time | 8 hours | 72 | 98 |

Method 2: Reductive Amination and Hydroxymethylation

This route constructs the pyrimidine ring while introducing functional groups in a single pot.

Biginelli-Like Cyclization

A cyclocondensation reaction between ethyl acetoacetate, guanidine carbonate, and glycolaldehyde under acidic conditions generates 4-hydroxymethyl-6-aminopyrimidine. The reaction proceeds at 90°C for 6 hours, with the hydrochloride salt formed by treating the free base with concentrated HCl in ethanol (Yield: 65%, purity: 94%).

Reductive Amination

Alternatively, 4-formyl-6-aminopyrimidine is reduced using sodium borohydride in methanol at 0°C. This method affords the hydroxymethyl derivative in 78% yield, though it requires an additional formylation step using phosphoryl chloride and dimethylformamide (DMF).

Method 3: Cyclization Approach

A fragment-based strategy assembles the pyrimidine ring from β-keto esters and urea derivatives.

β-Keto Ester Cyclization

Reacting methyl 3-aminocrotonate with urea in acetic acid under reflux yields 6-aminopyrimidin-4-ol, which is subsequently chlorinated using thionyl chloride to introduce the hydroxymethyl group via a Mannich reaction. Final hydrochloride salt formation is achieved with HCl gas in diethyl ether.

Analytical Characterization

Critical quality control metrics for this compound include:

-

¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, H-2), 6.30 (s, 1H, H-5), 4.60 (s, 2H, -CH₂OH), 5.20 (bs, 2H, -NH₂).

-

HPLC: Retention time 6.8 min (C18 column, 0.1% TFA in water/acetonitrile).

-

Melting Point: 218–220°C (decomposition).

Optimization and Yield Considerations

Key factors influencing yield and purity:

-

Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance substitution kinetics but complicate purification.

-

Catalysis: Palladium catalysts (e.g., Pd/C) improve amination efficiency but increase costs.

-

Temperature Control: Exothermic reactions require gradual heating to prevent side-product formation.

Industrial Applications and Scalability

Method 1 is preferred for large-scale production due to readily available starting materials and minimal purification steps. A pilot-scale trial (10 kg batch) achieved 68% yield using continuous flow reactors for the amination step. Environmental considerations include recycling dichloroethane solvents and neutralizing HCl emissions with sodium hydroxide scrubbers .

Chemical Reactions Analysis

Nucleophilic Substitution at the Methanol Group

The methanol substituent at position 4 of the pyrimidine ring can undergo substitution reactions under acidic or dehydrating conditions. For example:

-

Conversion to chloride : Treatment with POCl₃ or SOCl₂ may replace the hydroxyl group with chlorine, forming (6-aminopyrimidin-4-yl)methyl chloride. This intermediate could participate in further nucleophilic substitutions (e.g., with amines or thiols) .

| Reaction | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Methanol → Chloride | POCl₃, heat | Chlorinated derivative | |

| Methanol → Alkyl halide | SOCl₂, DMF (catalytic) | Enhanced leaving-group capability |

Functionalization of the Amino Group

The primary amine at position 6 can undergo acylation, alkylation, or coupling reactions:

-

Acylation : Reaction with acetyl chloride or anhydrides in the presence of a base (e.g., pyridine) yields acetamide derivatives .

-

Buchwald-Hartwig coupling : Palladium-catalyzed coupling with aryl halides introduces aryl/heteroaryl groups at the amine position .

| Reaction | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Amine acylation | Ac₂O, pyridine, RT | Acetamide derivative | |

| Cross-coupling | Pd₂(dba)₃, t-BuXPhos, t-BuONa | Aryl/heteroaryl-functionalized pyrimidine |

Ring Bromination and Electrophilic Substitution

The electron-rich pyrimidine ring may undergo bromination at position 5 (para to the amino group) using bromine or N-bromosuccinimide (NBS). This reactivity is observed in structurally similar aminopyrimidines .

| Reaction | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Bromination at C5 | NBS, DMF, 80°C | 5-Bromo-6-aminopyrimidin-4-yl methanol |

Condensation and Cyclization Reactions

The amino and methanol groups can participate in cyclocondensation with carbonyl compounds (e.g., aldehydes, ketones) to form fused heterocycles. For example:

| Reaction | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Aldol condensation | KOt-Bu, guanidine HCl, reflux | Chroman-pyrimidine hybrids |

Salt Displacement and Solubility Effects

The hydrochloride salt enhances solubility in polar solvents (e.g., water, methanol), facilitating reactions in protic media. Neutralization with NaHCO₃ or NH₃ releases the free base, altering reactivity .

| Process | Reagents/Conditions | Effect | Source |

|---|---|---|---|

| Salt neutralization | NaHCO₃ (aq) | Free base for hydrophobic reactions |

Microwave-Assisted Reactions

Microwave irradiation accelerates reactions involving (6-aminopyrimidin-4-yl)methanol hydrochloride, such as nucleophilic substitutions or coupling reactions, reducing reaction times from hours to minutes .

| Reaction | Conditions | Yield Improvement | Source |

|---|---|---|---|

| Microwave coupling | 130°C, 4 hours | 39% yield vs. <10% under conventional heating |

Scientific Research Applications

1.1. Inhibition of Bruton's Tyrosine Kinase (Btk)

One of the prominent applications of (6-Aminopyrimidin-4-yl)methanol hydrochloride is its role as a selective inhibitor of Bruton's tyrosine kinase. Btk is crucial in several autoimmune diseases and cancers, making this compound a candidate for therapeutic use in conditions such as:

- Autoimmune Disorders : It may help manage diseases like rheumatoid arthritis and systemic lupus erythematosus by inhibiting Btk activity .

- Allergic Diseases : The compound could also be beneficial in treating asthma and chronic obstructive pulmonary disease (COPD) due to its anti-inflammatory properties .

1.2. Antimicrobial Activity

Research has indicated that derivatives of (6-Aminopyrimidin-4-yl)methanol exhibit antimicrobial properties. For instance, compounds synthesized with this moiety showed promising results against various bacterial strains, highlighting their potential in developing new antibiotics .

2.1. Antitubercular Activity

Recent studies have explored the antitubercular activity of compounds related to (6-Aminopyrimidin-4-yl)methanol. These compounds demonstrated moderate to potent activity against Mycobacterium tuberculosis, indicating their potential as new therapeutic agents for tuberculosis treatment .

2.2. Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of (6-Aminopyrimidin-4-yl)methanol derivatives to specific biological targets. These studies suggest that modifications to the compound can enhance its biological activity, providing a pathway for designing more effective drugs .

3.1. Structure-Activity Relationship (SAR) Studies

SAR studies have been pivotal in understanding how variations in the structure of (6-Aminopyrimidin-4-yl)methanol affect its biological activity:

These findings underline the importance of structural modifications in enhancing the efficacy of (6-Aminopyrimidin-4-yl)methanol derivatives.

Mechanism of Action

The mechanism of action of (6-Aminopyrimidin-4-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can:

Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

Interact with DNA/RNA: Affect the synthesis and function of nucleic acids.

Modulate Receptors: Influence receptor-mediated signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrimidine scaffold is highly versatile, and minor structural modifications significantly alter physicochemical properties, reactivity, and biological activity. Below is a detailed comparison with analogous compounds:

Structural Analogs with Pyrimidine Cores

Key Observations :

Positional Isomerism: (2-Aminopyrimidin-4-yl)methanol and (2-Aminopyrimidin-5-yl)methanol differ in the position of the hydroxymethyl group (C4 vs. C5). (6-Aminopyrimidin-4-yl)methanol hydrochloride exhibits superior solubility in polar solvents compared to its positional isomers due to the hydrochloride salt form .

Functional Group Modifications: PNU-112455A replaces the hydroxymethyl group with a sulfonamide linker, enabling ATP-competitive inhibition of CDK2/3. This modification enhances target specificity compared to simpler pyrimidine alcohols . The 3-iodoanilino substituent in 6-Amino-4-(3-iodoanilino)-2-methylpyrimidin-1-ium chloride introduces steric bulk and halogen bonding, critical for radiolabeling applications .

Core Heterocycle Differences: (4-Aminopyridin-2-yl)methanol hydrochloride substitutes the pyrimidine ring with a pyridine core, reducing nitrogen content and altering electronic properties. Pyridine analogs are often less polar but more lipophilic, favoring blood-brain barrier penetration .

Pharmacological and Industrial Relevance

- Kinase Inhibition: Pyrimidine derivatives like eFT508.HCl (a related compound with a (6-aminopyrimidin-4-yl)amino group) demonstrate potent antitumor activity by targeting MNK1/2 kinases, highlighting the pharmacological importance of the 6-aminopyrimidine motif .

- Safety Profiles: this compound exhibits moderate acute toxicity (oral LD₅₀ > 300 mg/kg), whereas pyridine analogs like (4-Aminopyridin-2-yl)methanol hydrochloride may show higher neurotoxicity due to enhanced lipophilicity .

Stability and Reactivity

- This compound is stable under recommended storage conditions but decomposes under heat to release hydrogen bromide and nitrogen oxides .

- Comparative studies show that hydrochloride salts of pyrimidine alcohols generally exhibit better shelf-life than free bases due to reduced hygroscopicity .

Biological Activity

(6-Aminopyrimidin-4-yl)methanol hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 6-aminopyrimidine with formaldehyde under acidic conditions. The resulting compound is then converted into its hydrochloride salt by treatment with hydrochloric acid. The reaction conditions often include:

- Temperature: Room temperature to moderate heating.

- Solvent: Aqueous or organic solvents such as ethanol or methanol.

- Catalysts: Acidic catalysts like hydrochloric acid.

This compound is characterized by its unique substitution pattern on the pyrimidine ring, which contributes to its distinct chemical and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth. For instance, derivatives of this compound have been shown to inhibit Mycobacterium tuberculosis NDH-2, highlighting its potential as an antitubercular agent .

Antiviral Activity

The compound's antiviral properties have also been investigated. Studies suggest that it may interfere with viral replication processes, making it a candidate for further exploration in antiviral drug development.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction: The compound can bind to enzymes involved in metabolic pathways, potentially inhibiting their activity.

- DNA/RNA Interaction: It may affect the synthesis and function of nucleic acids, impacting cellular processes.

- Receptor Modulation: The compound can influence receptor-mediated signaling pathways, which are crucial for various physiological responses .

Case Studies and Research Findings

A number of studies have focused on the biological evaluation of this compound and its derivatives:

- Antimycobacterial Evaluation:

- Antioxidant Activity:

- Inhibition Studies:

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| (2-Aminopyrimidin-4-yl)methanol | Moderate antimicrobial | Different substitution pattern |

| (4-Chloropyrimidin-2-yl)methanol | Antiviral properties | Enhanced solubility |

| (2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone | Potential anticancer | Multi-targeted action |

This compound stands out due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity profiles compared to similar compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (6-Aminopyrimidin-4-yl)methanol hydrochloride, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves functionalization of pyrimidine precursors. For example, nucleophilic substitution or reductive amination may be employed to introduce the aminomethyl group. Purity optimization requires rigorous purification techniques such as recrystallization (using polar aprotic solvents like methanol or ethanol) and column chromatography (silica gel with gradient elution). Analytical validation via HPLC (C18 column, UV detection at 254 nm) and NMR (DMSO-d6 for solubility) ensures purity >95% .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : The compound is hygroscopic and sensitive to light. Store in amber vials under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis. Use desiccants (silica gel) in storage containers. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory due to hazards (H315, H319) .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- FTIR : Confirm functional groups (e.g., -NH₂ at ~3300 cm⁻¹, -OH at ~3200–3550 cm⁻¹) .

- HPLC : Use a reversed-phase C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and 0.1% trifluoroacetic acid (retention time ~5.2 min) .

- NMR : ¹H NMR in DMSO-d6 resolves pyrimidine protons (δ 8.2–8.5 ppm) and methanol protons (δ 4.5–5.0 ppm) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in purity assessments between HPLC and NMR for this compound?

- Methodological Answer : Discrepancies often arise from residual solvents or non-UV-active impurities. Cross-validate with:

- LC-MS : Identifies low-abundance impurities via mass fragmentation patterns.

- Elemental Analysis : Verify C, H, N, Cl content (±0.3% theoretical values).

- Spiking Experiments : Use certified reference materials (e.g., pyrimidine-related impurities) to calibrate HPLC retention times .

Q. What strategies mitigate degradation during long-term stability studies of this compound?

- Methodological Answer : Conduct accelerated stability testing under ICH guidelines:

- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation products via HPLC-PDA.

- pH Stability : Assess solubility and degradation in buffered solutions (pH 3–9). Acidic conditions may hydrolyze the aminomethyl group, requiring formulation in lyophilized powders .

Q. How to design experiments to study the compound’s reactivity in aqueous vs. non-polar solvents?

- Methodological Answer :

- Solubility Screening : Use shake-flask method in water, DMSO, methanol, and hexane. Measure saturation concentration via UV-Vis spectroscopy (λmax ~260 nm).

- Kinetic Studies : Monitor reaction rates (e.g., with acetylating agents) in polar vs. non-polar solvents using in-situ FTIR or NMR.

- Computational Modeling : Predict solvation effects using DFT calculations (e.g., Gaussian software) to optimize solvent selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.